molecular formula C14H10F3NO B6336091 2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 1220247-60-8

2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol

Cat. No.: B6336091
CAS No.: 1220247-60-8
M. Wt: 265.23 g/mol
InChI Key: GTJJEUWREOQQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol typically involves the reaction of 4-(trifluoromethyl)aniline with salicylaldehyde in an ethanol solution . The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure the reaction proceeds to completion . The product is then purified through recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve the careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the imine group (–CH=N–) can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of amine derivatives.

    Substitution: The phenolic hydroxyl group (–OH) can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces amines.

Mechanism of Action

The mechanism of action of 2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with molecular targets through the imine group (–CH=N–). This group can form coordination bonds with metal ions, leading to the formation of metal complexes . These complexes can then interact with biological molecules, such as enzymes and receptors, to exert their effects. The specific pathways involved depend on the nature of the metal ion and the biological target.

Comparison with Similar Compounds

2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol can be compared with other Schiff bases, such as:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which enhances its stability and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)19/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJJEUWREOQQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566056
Record name (6E)-6-{[4-(Trifluoromethyl)anilino]methylidene}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25165-80-4
Record name NSC119177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6E)-6-{[4-(Trifluoromethyl)anilino]methylidene}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.